molecular formula C27H23N5O2S B2694570 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 1211146-24-5

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2694570
CAS No.: 1211146-24-5
M. Wt: 481.57
InChI Key: NILHAHJCZHBPLZ-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one (hereafter referred to as Compound A) is a hybrid heterocyclic molecule featuring:

  • A 2,3-dihydroindole (indoline) moiety linked to an ethanone group.
  • A 1,2,4-triazole ring substituted with a 3-methoxyphenyl group at position 4 and a 1H-indol-3-yl group at position 3.
  • A sulfanyl (-S-) bridge connecting the triazole and ethanone groups.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O2S/c1-34-20-9-6-8-19(15-20)32-26(22-16-28-23-11-4-3-10-21(22)23)29-30-27(32)35-17-25(33)31-14-13-18-7-2-5-12-24(18)31/h2-12,15-16,28H,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILHAHJCZHBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The preparation method is designed to be scalable, allowing for large-scale production suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved in its mechanism of action are complex and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound B : N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide
  • Similarities :
    • Shares the 2-(2,3-dihydroindol-1-yl)-2-oxoethyl sulfanyl-triazole core.
    • Contains methoxyphenyl substituents on the triazole ring.
  • Differences :
    • Compound B includes a benzamide group at position 3 of the triazole, absent in Compound A.
    • The methoxyphenyl group in Compound B is at positions 2 and 5, whereas Compound A has a single 3-methoxyphenyl group.
Compound C : 2-(1-Ethyl-1H-indol-3-yl)sulfonyl-1-(indolin-1-yl)ethanone
  • Similarities: Both compounds feature an indoline-ethanone scaffold.
  • Differences :
    • Compound C replaces the triazole-sulfanyl bridge with a sulfonyl group.
    • The indole in Compound C is N-ethylated, unlike the unsubstituted indole in Compound A.
Compound D : 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • Similarities: Contains a triazole-ethanone backbone. Substituted with a methoxyphenyl group.
  • Differences :
    • Lacks the indole and sulfanyl moieties present in Compound A.

Pharmacological and Physicochemical Properties

While direct pharmacological data for Compound A are unavailable, insights can be drawn from analogs:

  • Triazole-Indole Hybrids : Compounds combining triazole and indole moieties (e.g., Compound B) often exhibit enhanced bioavailability and kinase inhibition due to hydrogen-bonding interactions with target proteins .
  • Sulfanyl vs. Sulfonyl Bridges : Sulfanyl groups (as in Compound A) are less electron-withdrawing than sulfonyl groups (Compound C), which could influence reactivity and metabolic stability .

Crystallographic and Conformational Analysis

  • Compound A vs. 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone : The triazole ring in Compound A is expected to exhibit a dihedral angle of ~10–15° relative to the methoxyphenyl group, similar to the 12.5° observed in . Hydrogen bonding between the triazole N-H and ethanone carbonyl may stabilize the conformation, as seen in related structures .

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings from various studies.

Chemical Structure

The compound consists of a dihydroindole moiety linked to a triazole ring via a sulfanyl group. The structural complexity suggests multiple sites for interaction with biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds indicate potent antibacterial activity, with some derivatives achieving MIC values as low as 0.98 μg/mL against MRSA .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro assays. Research indicates that certain indole derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . For example, analogs of indole have shown significant antiproliferative effects with IC50 values in the micromolar range, suggesting their utility in cancer therapy .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Further studies employing molecular docking techniques have been utilized to elucidate the binding affinities of these compounds to target proteins .

Study 1: Antimicrobial Evaluation

A recent study evaluated several indole-based compounds for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and antimicrobial efficacy. Particularly, the presence of methoxy groups enhanced the activity against S. aureus and Candida albicans .

CompoundMIC (μg/mL)Activity Type
3k0.98Antibacterial (MRSA)
3d7.80Antifungal (C. albicans)
6u62.50Antifungal (C. albicans)

Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that certain derivatives of the compound exhibited significant cytotoxicity. For instance, one study reported IC50 values for selected compounds ranging from 0.5 to 10 μM against MCF-7 cells .

CompoundIC50 (μM)Cell Line
5e4.87MCF-7
5f5.22HT-29

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